N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrazine ring fused to a piperidine moiety and substituted with two trifluoromethyl (CF₃) groups at the 3,5-positions of the benzamide core. The compound is synthesized via multi-step reactions, including reductive amination (using NaBH₃CN) and coupling with activated carboxylic acids (e.g., using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) .
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)17(30)28-10-12-1-5-29(6-2-12)16-11-26-3-4-27-16/h3-4,7-9,11-12H,1-2,5-6,10H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCXPRNRSTUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the palladium-catalyzed cycloaddition reactions to form the piperidine ring . The pyrazine moiety can be introduced through nucleophilic substitution reactions involving pyrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Coupling of Piperidinyl Group to Benzamide
The final step involves linking the piperidinyl group to the benzamide via a methylene bridge (N-((piperidinyl)methyl)).
-
Alkylation of the Amide :
The methylene bridge is typically formed through alkylation of the amide nitrogen. For example, in related benzamide derivatives, alkylating agents like benzyl halides or methylating agents are used under basic conditions . -
Reaction Conditions :
Alkylation reactions often employ polar aprotic solvents (e.g., DMF) and bases like NaH or K2CO3 . For instance, in the synthesis of similar compounds, methylene bridges are formed via SN2 reactions with alkyl halides .
Table 1: Comparison of Amide Coupling Reagents
| Coupling Agent | Yield (%) | Reference |
|---|---|---|
| HATU | 70–90 | |
| EDCl | 60–80 |
Table 2: Piperidine Derivative Yields
| Piperidine Derivative | Yield (%) | Reference |
|---|---|---|
| 3-Methylpiperidine | 35 | |
| 4-Methylpiperidine | 62 | |
| 2,6-Dimethylpiperidine | 42 |
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring selective substitution at the piperidin-4-yl position requires careful control of reaction conditions (e.g., steric hindrance, catalyst choice) .
-
Steric Effects : Bulkier substituents (e.g., dimethylpiperidine) reduce yields due to steric hindrance, as observed in analogous systems .
Biological and Pharmaceutical Relevance
The compound’s structure suggests potential applications in central nervous system (CNS) disorders , given its resemblance to known glycine transporter inhibitors (e.g., GlyT1 inhibitors) . The trifluoromethyl groups enhance lipophilicity , improving brain penetration, while the piperidinyl group may act as a pharmacophore for receptor binding .
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to a class of molecules that exhibit significant biological activities. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Anticancer Properties
Compounds featuring trifluoromethyl groups have been associated with enhanced biological activity, including anticancer effects. The trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved efficacy against cancer cells . Further exploration into the compound's cytotoxicity is warranted.
In Vitro Studies
In vitro evaluations are crucial for understanding the biological activity of new compounds. Preliminary studies on related compounds have demonstrated their ability to inhibit specific enzymes or pathways involved in disease processes. For example, pyrazine derivatives have been shown to target matrix metalloproteinases, which are crucial in cancer metastasis . Similar evaluations for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide could reveal its mechanism of action.
In Silico Studies
Computational modeling and in silico studies can provide insights into the binding affinity and interaction dynamics of this compound with various biological targets. Such studies can help predict its efficacy and guide further experimental validations .
Synthetic Methodologies
The synthesis of this compound can be approached through several synthetic routes commonly used in medicinal chemistry.
General Synthetic Pathways
The synthesis typically involves the coupling of pyrazine derivatives with piperidine and subsequent modification to introduce trifluoromethyl groups. The following general steps outline a possible synthetic route:
- Synthesis of Pyrazine Derivative : Start with commercially available pyrazine and introduce appropriate functional groups.
- Piperidine Formation : Synthesize or obtain piperidine derivatives that can be easily modified.
- Coupling Reaction : Utilize coupling reactions (e.g., amide formation) to link the pyrazine derivative with the piperidine moiety.
- Trifluoromethylation : Employ trifluoromethylation techniques to introduce the trifluoromethyl groups at positions 3 and 5 of the benzamide structure.
Yield Optimization
Optimization of reaction conditions (temperature, solvents, catalysts) is essential to maximize yield and purity during synthesis .
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been extensively studied:
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s trifluoromethyl groups enhance its binding affinity and stability within biological systems.
Comparison with Similar Compounds
Key Observations
Structural Motifs :
- The trifluoromethyl benzamide core is a recurring feature, likely due to its electron-withdrawing properties and resistance to metabolic degradation .
- Heterocyclic Variations : The target compound’s pyrazine-piperidine system contrasts with imidazo[1,2-a]pyridine () and naphthyridine () cores in analogs. These heterocycles influence target selectivity and solubility.
Synthetic Efficiency :
- The target compound’s synthesis achieves high yields (e.g., 95% in intermediate steps) compared to Goxalapladib’s complex route . Microwave-assisted methods () improve reaction times for imidazo[1,2-a]pyridine derivatives.
Biological Activity: While the target compound’s activity is unspecified, analogs with imidazo[1,2-a]pyridine moieties exhibit potent anti-inflammatory effects, surpassing aspirin in preclinical models .
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Pyrazine moiety : A six-membered aromatic ring containing two nitrogen atoms.
- Trifluoromethyl groups : Two -CF₃ groups that enhance lipophilicity and metabolic stability.
Research indicates that this compound acts primarily as a selective antagonist of muscarinic receptors, particularly M4 receptors. Muscarinic receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including neurotransmission and modulation of neuronal excitability. The antagonism of M4 receptors is linked to potential therapeutic effects in neurological disorders such as schizophrenia and Alzheimer's disease .
Antitumor Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, pyrazole derivatives have demonstrated inhibitory effects against key cancer targets like BRAF(V600E) and EGFR. The incorporation of the pyrazinyl-piperidinyl structure into these compounds may enhance their anticancer efficacy due to improved receptor binding and selectivity .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .
Case Studies
- In vitro Studies :
- In vivo Studies :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Observations |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | Significant cytotoxicity in cancer cell lines |
| Anti-inflammatory | Modulation of cytokines | Reduced inflammation markers in animal models |
| Neuroprotective | M4 receptor antagonism | Improved cognitive function in preclinical studies |
Research Findings
The biological activity of this compound has been supported by various research findings:
- Structure-Activity Relationships (SAR) : Studies have identified critical structural features that enhance biological activity, emphasizing the importance of trifluoromethyl substitutions for receptor affinity .
- Molecular Docking Studies : Computational analyses reveal favorable binding interactions with target receptors, providing insights into the mechanism by which this compound exerts its effects .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, and how can reaction efficiency be optimized?
- Methodology :
- Coupling Reactions : Use chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate or similar coupling agents to activate carboxylic acids (e.g., 3,5-bis(trifluoromethyl)benzoic acid) for amide bond formation with amine intermediates .
- Microwave-Assisted Synthesis : Improve reaction rates and yields (e.g., 45% yield in a cyanopyrazine intermediate) by employing microwave irradiation (130°C, 10 min) with Pd(PPh3)4 as a catalyst for cyanation reactions .
- Purification : Utilize silica gel column chromatography with gradients like 17% EtOAc in petroleum ether for isolating intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be resolved?
- Methodology :
- 1H-NMR and TLC : Confirm structural integrity via 1H-NMR chemical shifts (e.g., trifluoromethyl groups at δ ~7.5 ppm) and TLC monitoring (PE:EtOAc = 3:1, Rf = 0.4) .
- Handling Discrepancies : Cross-validate using high-resolution mass spectrometry (HRMS) or 13C-NMR. For unresolved peaks, consider isotopic patterns from trifluoromethyl groups or rotational isomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as analogs show acute toxicity and skin irritation .
- Dust Control : Use fume hoods during weighing/synthesis to minimize inhalation risks. Avoid generating aerosols during solvent evaporation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in pharmacological studies?
- Methodology :
- Derivative Synthesis : Introduce substituents (e.g., oxadiazole, pyrimidine) at the pyrazine or benzamide moieties. Follow protocols from triazole thione derivatives, using HBTU/Et3N for amide coupling .
- Biological Assays : Screen for activity via in vitro assays (e.g., NF-κB inhibition or kinase assays) inspired by trifluoromethyl-containing ligands in iridium complexes or NK-1 receptor antagonists .
Q. What computational strategies are effective for predicting target proteins or mechanisms of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like TRPM channels or NK-1 receptors, leveraging structural similarities to known antagonists .
- Pharmacophore Mapping : Identify critical features (e.g., trifluoromethyl hydrophobicity, piperidine flexibility) using Schrödinger’s Phase or MOE .
Q. How can contradictory spectral or biological data be systematically addressed during analysis?
- Methodology :
- Spectral Validation : Re-run NMR under standardized conditions (e.g., deuterated DMSO) and compare with analogs. For biological data, use dose-response curves (IC50/EC50) to assess reproducibility .
- Statistical Tools : Apply ANOVA or Grubbs’ test to identify outliers. For biological replicates, ensure n ≥ 3 and use blinded scoring .
Q. What non-pharmacological applications (e.g., materials science) could this compound or its derivatives enable?
- Methodology :
- Optoelectronic Materials : Synthesize iridium(III) complexes using trifluoromethylbenzamide ligands for OLEDs. Characterize photoluminescence quantum yields (PLQY) and electroluminescent efficiency .
- Catalysis : Explore palladium-catalyzed cross-coupling reactions, leveraging the electron-withdrawing trifluoromethyl groups to stabilize transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
